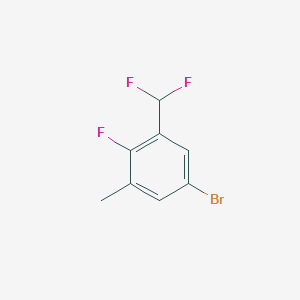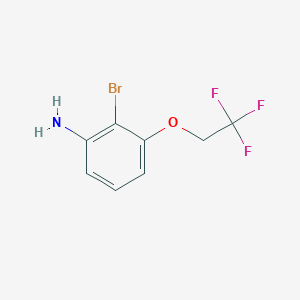
1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one is a synthetic organic compound characterized by the presence of a piperidine ring substituted with two fluorine atoms and a hydroxyl group on a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Pentanone Chain: The pentanone chain is introduced via alkylation or acylation reactions, often using Grignard reagents or organolithium compounds.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, commonly using reagents like potassium permanganate or osmium tetroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of 1-(4,4-Difluoropiperidin-1-yl)-5-oxopentan-1-one.
Reduction: Formation of 1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentanol.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and stability, while the hydroxyl group may participate in hydrogen bonding, influencing its biological activity. The compound may modulate signaling pathways or inhibit enzyme activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4,4-Difluoropiperidin-1-yl)propan-2-ol: Similar structure but with a shorter carbon chain.
1-amino-3-(4,4-difluoropiperidin-1-yl)propan-2-ol: Contains an amino group instead of a hydroxyl group.
2-(4,4-difluoropiperidin-1-yl)aniline: Features an aniline group instead of a pentanone chain.
Uniqueness
1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one is unique due to its specific combination of a piperidine ring with fluorine atoms and a hydroxylated pentanone chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H17F2NO2 |
|---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
1-(4,4-difluoropiperidin-1-yl)-5-hydroxypentan-1-one |
InChI |
InChI=1S/C10H17F2NO2/c11-10(12)4-6-13(7-5-10)9(15)3-1-2-8-14/h14H,1-8H2 |
InChI Key |
PLMHGJDUODPCLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one](/img/structure/B12086948.png)
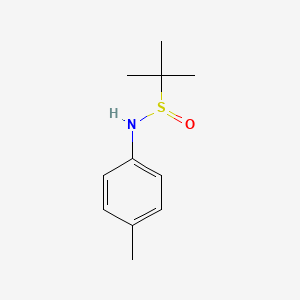
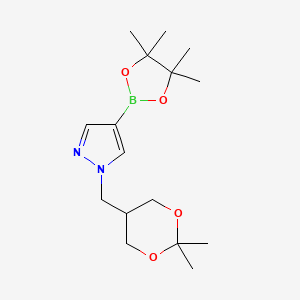
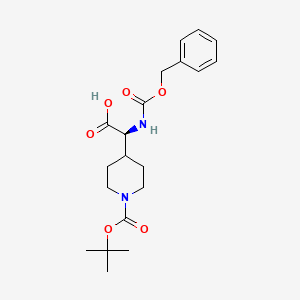
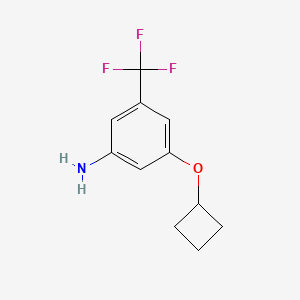
![2-[(2-Chlorophenyl)sulfanyl]acetaldehyde](/img/structure/B12086980.png)
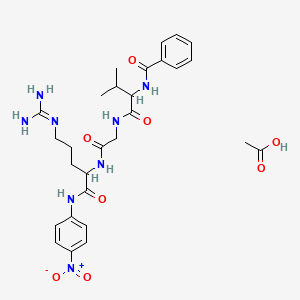
![(9H-fluoren-9-yl)methyl N-(2-{2-[2-(2-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[4-(hydroxymethyl)phenyl]carbamoyl}-2-[(triphenylmethyl)carbamoyl]ethyl]carbamoyl}ethyl]carbamoyl}ethyl]carbamoyl}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B12086985.png)

![4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol](/img/structure/B12087001.png)
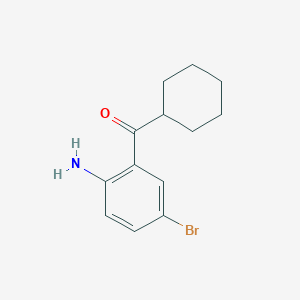
![4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12087006.png)
